Product packaging for Bromopride-d3(Cat. No.:CAS No. 1189498-49-4)

Bromopride-d3

Cat. No.: B564868
CAS No.: 1189498-49-4
M. Wt: 347.271
InChI Key: GIYAQDDTCWHPPL-HPRDVNIFSA-N
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Description

Rationale for Bromopride-d3 Specific Research Investigations

The development and application of this compound are driven by the need for a more precise and comprehensive understanding of bromopride's behavior in biological systems and its accurate quantification in various matrices. Research specifically investigating this compound is crucial for addressing limitations in existing analytical methods and for gaining deeper insights into bromopride's metabolic fate.

Addressing Gaps in Bromopride (B1667899) Metabolic Understanding through Deuteration

The metabolic profile of bromopride has historically been less extensively studied compared to its pharmacokinetic properties nih.govjst.go.jpresearchgate.net. Deuteration offers a powerful strategy to elucidate these metabolic pathways. By incorporating deuterium (B1214612) atoms at specific positions within the bromopride molecule, researchers can create a labeled tracer that can be tracked through metabolic transformations acs.orgsymeres.comresearchgate.net. This allows for the differentiation of bromopride from its metabolites and the identification of specific metabolic routes, such as oxidation, conjugation, or hydrolysis symeres.comresearchgate.net.

Studies investigating the biotransformation of bromopride have identified numerous metabolites across different species nih.govjst.go.jp. Deuterated bromopride can be instrumental in confirming the structures of these metabolites and in quantifying their formation rates. For instance, if a particular metabolic step involves the cleavage of a C-H bond, replacing it with a C-D bond can lead to a kinetic isotope effect, which can alter the rate of metabolism and provide evidence for the involvement of that specific bond in the rate-limiting step of a metabolic reaction symeres.comresearchgate.net. This approach helps to fill the gaps in understanding how bromopride is processed by the body, which is critical for predicting drug efficacy and potential drug-drug interactions.

Enhancing Analytical Precision in Bromopride Research

In quantitative bioanalysis, particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of internal standards is paramount for achieving accurate and precise results biopharmaservices.comnebiolab.comkcasbio.comtandfonline.com. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for internal standards because their chemical and physical properties closely mimic those of the analyte kcasbio.comtandfonline.com.

This compound serves as an ideal internal standard for the quantification of bromopride in biological samples (e.g., plasma, urine) and pharmaceutical formulations pharmaffiliates.comnebiolab.comkcasbio.comtandfonline.com. When added to samples at a known concentration, this compound co-elutes chromatographically with unlabeled bromopride and experiences similar losses during sample preparation (e.g., extraction, evaporation) and similar ionization suppression or enhancement effects in the mass spectrometer biopharmaservices.comnebiolab.comtandfonline.com. The mass difference between bromopride and this compound allows for their distinct detection and quantification by LC-MS/MS. This compensation for variability ensures that the ratio of the analyte's signal to the internal standard's signal remains constant, thereby improving the accuracy and precision of the bromopride measurements biopharmaservices.comnebiolab.comtandfonline.com. For example, methods employing deuterated internal standards generally exhibit better accuracy, precision, and lower limits of quantification compared to methods using non-isotopically labeled analogs or no internal standard nebiolab.comkcasbio.comtandfonline.comnih.gov.

Compound Name Table

Compound NameDescription
BromoprideThe parent pharmaceutical compound.
This compoundDeuterium-labeled analog of Bromopride.
Deuterium (D)Stable isotope of hydrogen (²H).
Hydrogen (H)Common isotope of hydrogen (¹H).
ProtiumSynonym for Hydrogen (¹H).
Tritium (T)Radioactive isotope of hydrogen (³H).
Carbon-13 (¹³C)Stable isotope of carbon.
Nitrogen-15 (¹⁵N)Stable isotope of nitrogen.
MetoclopramideStructurally related benzamide (B126) derivative.
DeutetrabenazineExample of an FDA-approved deuterated drug.
DeucravacitinibExample of a novel deuterated drug.
DeutenzalutamideDeuterated analog of enzalutamide (B1683756).

Data Tables

While specific quantitative research findings for this compound were not detailed in the provided search results to populate a comparative data table, the general principles of using deuterated compounds as internal standards in LC-MS/MS can be illustrated. The following table outlines the expected benefits of using a stable isotope-labeled internal standard like this compound for bromopride quantification:

Analytical ParameterBenefit of Using this compound as Internal Standard
Accuracy Compensates for sample preparation losses and matrix effects, leading to more accurate quantification.
Precision Reduces variability in signal response, improving the reproducibility of measurements.
Sensitivity Allows for lower limits of detection (LOD) and quantification (LOQ) due to distinct mass detection.
Selectivity Differentiates between the analyte and potential interfering substances in complex matrices.
Reliability Enhances the overall robustness and trustworthiness of analytical data.

The use of this compound in metabolic studies would typically involve tracking the labeled compound and its metabolites using mass spectrometry. Specific data tables from such studies would detail identified metabolites, their relative abundances, and their metabolic pathways, often differentiating between deuterium-labeled and unlabeled species. However, without specific study results detailing such comparisons for this compound, a table of this nature cannot be generated from the provided search snippets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22BrN3O2 B564868 Bromopride-d3 CAS No. 1189498-49-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYAQDDTCWHPPL-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675732
Record name 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189498-49-4
Record name 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Isotopic Enrichment Methodologies for Bromopride D3

Strategies for Site-Selective Deuterium (B1214612) Incorporation

Hydrogen Isotope Exchange (HIE) is the most direct method for deuterium labeling, as it involves the substitution of a C-H bond with a C-D bond without altering the core molecular framework. rsc.org These reactions are often performed as a late-stage modification, which is highly efficient for complex molecules. nih.gov HIE reactions can be catalyzed by acids, bases, or transition metals, with the choice of catalyst dictating the site of deuteration. researchgate.netuni-rostock.de

For a molecule like Bromopride (B1667899), HIE could potentially target the aromatic protons. Base-catalyzed HIE, for instance, can be effective for positions activated by electron-withdrawing groups or for relatively acidic protons. nih.gov The use of supercritical deuterium oxide (D₂O) with a simple base like NaOD can facilitate deuterium incorporation in unactivated arenes by lowering the pKa of the C-H bonds. nih.gov However, achieving high isotopic incorporation often requires a large excess of the deuterium source, which is frequently the solvent itself. nih.gov

Transition metals are powerful catalysts for HIE, enabling high selectivity under milder conditions than uncatalyzed methods. rsc.orgresearchgate.net Catalysts based on iridium, rhodium, palladium, platinum, and silver have been extensively developed for deuterating aromatic and heteroaromatic compounds. researchgate.netchinesechemsoc.orgescholarship.org

Iridium and Rhodium: Iridium complexes, such as Crabtree's catalyst, are highly effective for HIE and often utilize directing groups (e.g., amides, carboxylic acids) to achieve ortho-selectivity. escholarship.org For Bromopride, the amide functionality could direct a catalyst to the C-H bonds ortho to it. Rhodium catalysts have also been shown to effectively catalyze the deuteration of aromatic carboxylic acids in D₂O. researchgate.net

Palladium and Platinum: Heterogeneous catalysts like palladium-on-carbon (Pd/C) and platinum-on-carbon (Pt/C) are also used. researchgate.net Pt/C tends to favor the deuteration of aromatic positions, while Pd/C often prefers aliphatic C-H bonds. researchgate.net These reactions can be performed using D₂O as the deuterium source, sometimes under a hydrogen (or deuterium) atmosphere. researchgate.netgoogle.com

Silver: Silver-catalyzed deuteration has been shown to be effective for electron-rich (hetero)arenes, using D₂O as the deuterium source. rsc.org For a substituted benzene (B151609) ring like that in Bromopride, the methoxy (B1213986) group could activate the ring sufficiently for this type of catalysis.

A key challenge with transition-metal-catalyzed HIE is preventing side reactions like hydrogenation or dehalogenation, especially in a molecule like Bromopride which contains a bromine substituent. chemrxiv.org

Catalyst SystemSubstrate TypeDeuterium SourceKey FeaturesReference
[Cp*RhCl₂]₂ / NaOAcAromatic Carboxylic AcidsD₂OOrtho-selective H/D exchange. researchgate.net
Pt/C or Pd/CAromatic CompoundsD₂O / H₂Pt/C favors aromatic rings; Pd/C favors aliphatic positions. researchgate.net
AgOTfElectron-rich ArenesD₂ORegioselective deuteration without directing groups. rsc.org
Supported Iridium NanoparticlesArenes and HeteroarenesC₆D₆Selective for para- and meta-C-H bonds; avoids hydrogenation. chemrxiv.org

Photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. researchgate.net These methods often use visible light to generate radical intermediates that can be trapped by a deuterium source. princeton.eduprinceton.edu A significant application of this technique is the deuteration of C(sp³)–H bonds adjacent to nitrogen atoms. researchgate.netprinceton.edu

For the synthesis of Bromopride-d3, this method is highly relevant for deuterating the N-diethylaminoethyl side chain. The process typically involves the single-electron oxidation of the tertiary amine to form a radical cation, followed by deprotonation to yield an α-amino radical. princeton.edu This radical can then abstract a deuterium atom from a suitable donor, which is often a thiol catalyst in equilibrium with D₂O. princeton.eduprinceton.edu This approach has been successfully applied to label complex drug molecules selectively at α-amino positions with high deuterium incorporation. researchgate.net

Another photoredox strategy involves the dehalogenative deuteration of organic halides. rsc.org This could potentially be applied to a precursor of Bromopride, using D₂O as an economical deuterium source and a phosphine-mediated halogen-atom transfer agent. rsc.org

Reductive deuteration is a classic and effective method for incorporating deuterium, particularly for converting carbonyls or esters into deuterated alcohols, or for saturating double bonds. researchgate.netorgsyn.org If the synthesis of this compound were to proceed through an intermediate containing a ketone or ester, these methods would be applicable.

For instance, the reductive deuteration of a ketone to an α-deuterated alcohol can be achieved using various systems, such as magnesium in D₂O. orgsyn.org A more versatile method for producing α,α-dideuterio alcohols involves the single-electron transfer (SET) reductive deuteration of aromatic esters or acyl chlorides using samarium(II) iodide (SmI₂) and D₂O. mdpi.comorganic-chemistry.org This method is noted for its high deuterium incorporation (>95%) and excellent functional group tolerance, making it suitable for complex molecules. organic-chemistry.org While not directly applicable to the final Bromopride structure, this strategy could be used on a precursor which is later converted to the final product.

Assessment of Deuterium Incorporation Efficiency and Isotopic Purity

The assessment of isotopic purity is critical because mixtures of isotopologues can lead to compromised pharmacokinetic data. acs.org The separation of these isotopic mixtures is generally not feasible with standard purification techniques. acs.orgresearchgate.net Therefore, precise analytical methods are required. The primary techniques for this analysis are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Mass Spectrometry (MS): Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a rapid and highly sensitive method for determining isotopic purity. nih.govresearchgate.net By analyzing the relative abundance of the H/D isotopologue ions (D₀, D₁, D₂, etc.), one can calculate the percentage of deuterium incorporation. nih.govresearchgate.net This method requires very little sample and is cost-effective. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR confirms the structural integrity of the molecule and precisely identifies the positions of the deuterium labels. rsc.orgiaea.org While ¹H NMR can show the disappearance of signals corresponding to the replaced protons, ²H NMR directly detects the deuterium atoms, confirming their location. iaea.org NMR can also provide quantitative data on the percentage of isotopic purity. rsc.org

TechniqueInformation ProvidedAdvantagesReference
ESI-HRMSIsotopic purity (by relative abundance of isotopologues)Rapid, highly sensitive, low sample consumption. nih.govresearchgate.net
NMR Spectroscopy (¹H, ²H, ¹³C)Structural integrity, position of deuterium labels, relative isotopic purity.Provides precise structural and positional information. rsc.orgiaea.org

A significant challenge in synthesizing deuterated compounds is achieving the desired level of deuteration without introducing unintended isotopic impurities. researchgate.net Over-deuteration (incorporating more deuterium atoms than intended) and under-deuteration (incomplete exchange) can complicate biological analysis.

Control over the extent of deuteration depends heavily on the chosen synthetic method:

In HIE reactions , control can be exerted by modifying reaction time, temperature, and the stoichiometry of the deuterium source. nih.gov However, since HIE is often an equilibrium process, achieving 100% incorporation at a single site without affecting others can be difficult. researchgate.net

In transition-metal-catalyzed reactions , the choice of catalyst and ligands is crucial for selectivity, which helps prevent deuteration at undesired sites (mis-deuteration). acs.org

Reductive deuteration of a functional group (like an ester to an alcohol) often provides high and predictable levels of deuterium incorporation (e.g., >98%), offering excellent control. organic-chemistry.orgresearchgate.net

Partially-deuterated groups , such as a CD₂H-ketone, are particularly challenging to synthesize, as controlling the degree of deuteration at an α-position is difficult due to the facile nature of enol/enolate exchange. rsc.org

Ultimately, developing synthetic methods capable of high levels of deuterium incorporation at specific sites with minimal isotopic impurities is essential for producing high-quality deuterated active pharmaceutical ingredients like this compound. researchgate.net

Scalability Considerations for Deuterated Bromopride Synthesis

Transitioning the synthesis of a deuterated compound from a laboratory scale to industrial production presents several challenges related to cost, efficiency, and process control. nih.govdigitellinc.com The scalability of the proposed synthesis for this compound is governed by several key factors.

Cost of Raw Materials: The most significant cost driver is the deuterated starting material. Iodomethane-d₃ is substantially more expensive than its non-deuterated counterpart, iodomethane, due to the energy-intensive processes required for deuterium enrichment. neulandlabs.comassumption.edu This cost differential is a primary consideration for the economic viability of large-scale production.

Process Efficiency and Yield: The Williamson ether synthesis is a well-established, high-yielding, and robust reaction, which is advantageous for scaling up. wikipedia.orgsid.irorgchemres.org However, optimizing reaction times and energy input is crucial. The use of microwave-assisted synthesis has been shown to accelerate this reaction, potentially reducing production time and energy consumption on an industrial scale. orgchemres.orgresearchgate.net

Flow Chemistry Adoption: For large-scale and continuous production, flow chemistry offers significant advantages over traditional batch processing. ansto.gov.aux-chemrx.com A flow reactor setup can provide superior control over reaction parameters like temperature and mixing, leading to improved yield, higher selectivity, and enhanced safety. bionauts.jpnih.gov This technology is increasingly being adopted for the synthesis of deuterated molecules to improve efficiency and production capacity. ansto.gov.au

Purification and Quality Control: The high selectivity of the synthetic route simplifies downstream processing. Because mis-deuteration is minimized, the need for complex and costly purification to separate isotopic impurities is reduced. nih.gov This is a major advantage, as separating isotopologues is often not feasible on a large scale. Standard chromatographic methods can be used to remove non-isotopic impurities, ensuring the chemical purity of the final active pharmaceutical ingredient (API).

Table 2: Scalability Factors for Deuterated Bromopride Synthesis

FactorConsiderationAdvantage/ChallengeMitigation/Opportunity
CostHigh price of Iodomethane-d₃ compared to standard Iodomethane. sigmaaldrich.comChallengeOptimize reaction stoichiometry to minimize excess of the expensive reagent.
Reaction EfficiencyThe Williamson ether synthesis is generally high-yielding. wikipedia.orgAdvantageEmploy microwave-assisted synthesis or flow chemistry to improve throughput and reduce reaction times. orgchemres.orgx-chemrx.com
Isotopic PurityDependent on the high purity of the starting deuterated reagent. nih.govAdvantageSource high-enrichment (≥99.5%) Iodomethane-d₃. sigmaaldrich.com
PurificationHigh selectivity of the synthesis minimizes the formation of isotopic impurities that are difficult to separate. nih.govAdvantageStandard chromatographic techniques are sufficient for chemical purification.
TechnologyBatch processing can be slow and less efficient for large volumes. ansto.gov.auChallengeImplement continuous manufacturing using flow chemistry for better control, safety, and scalability. bionauts.jpnih.gov

Advanced Analytical Techniques for Characterization and Quantification of Bromopride D3

Mass Spectrometry (MS) Applications in Bromopride-d3 Analysis

Mass spectrometry stands as a cornerstone for the analysis of deuterated compounds, offering unparalleled sensitivity and specificity. Its application to this compound is multifaceted, ranging from initial structural verification to in-depth metabolic studies.

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for the initial structural confirmation and the assessment of isotopic enrichment in newly synthesized this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule and its isotopologues.

For this compound, HRMS is used to verify the incorporation of the three deuterium (B1214612) atoms by confirming the expected increase in molecular weight compared to the non-deuterated Bromopride (B1667899). The technique can distinguish between the deuterated compound and potential isobaric interferences, which have the same nominal mass but different exact masses. rsc.orgnih.gov By analyzing the full scan mass spectrum, the relative intensities of the peaks corresponding to the unlabeled (d0), and the d1, d2, and d3-labeled species can be measured. This allows for the calculation of the isotopic purity, a critical parameter for its use as an internal standard or in metabolic studies. rsc.orgnih.gov

Table 1: Illustrative HRMS Data for this compound Isotopic Purity Assessment

IsotopologueTheoretical Exact Mass (m/z)Observed Exact Mass (m/z)Mass Error (ppm)Relative Abundance (%)
Bromopride (d0)344.0866344.0865-0.290.2
Bromopride-d1345.0929345.0928-0.290.8
Bromopride-d2346.0992346.0990-0.582.5
This compound 347.1055 347.1053 -0.58 96.5

This table is for illustrative purposes and does not represent actual experimental data.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Isotopic Ratio Determination

Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with mass spectrometry to analyze polar molecules like this compound. nih.gov It generates intact protonated molecules, [M+H]⁺, with minimal fragmentation. When coupled with a high-resolution mass analyzer like an Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, ESI-MS can be used to determine the isotopic ratio with high precision. labcompare.com

This technique allows for the analysis of intact isotopologues, preserving the intramolecular isotopic information. labcompare.com By examining the fine isotopic structure of the molecular ion cluster in the high-resolution mass spectrum, the relative abundance of each isotopologue (d0, d1, d2, d3) can be accurately determined. scite.airesearchgate.net This information is crucial for verifying the isotopic enrichment of the this compound standard and for studies involving hydrogen-deuterium exchange reactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. In the context of deuterated compounds like this compound, specific NMR methods are employed to confirm the exact location of the deuterium atoms.

Deuterium NMR (²H NMR) for Positional Analysis of Deuterium

While ¹H NMR is used to analyze protons, Deuterium NMR (²H or D-NMR) directly observes the deuterium nuclei. This technique is definitive for confirming the position of deuteration within the this compound molecule. sigmaaldrich.com Since the chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, the spectrum can be readily interpreted. sigmaaldrich.com

For this compound, which is deuterated on the methoxy (B1213986) group (-OCD₃), a single signal would be expected in the ²H NMR spectrum at a chemical shift corresponding to the methoxy protons in the ¹H NMR spectrum of unlabeled Bromopride. The integration of this signal can also be used to quantify the level of deuteration at that specific site. nih.gov This method is particularly useful for verifying that the deuterium atoms have been incorporated at the intended position and have not scrambled to other locations during the synthesis.

Table 3: Hypothetical ²H NMR Data for this compound

Functional GroupExpected Chemical Shift (δ, ppm)Observed Signal (δ, ppm)Interpretation
Methoxy (-OCD₃)~3.93.89Confirms deuterium incorporation at the methoxy position.

This table is for illustrative purposes and does not represent actual experimental data.

Multidimensional NMR Approaches for Comprehensive Structural Elucidation

Multidimensional NMR techniques provide a more comprehensive picture of the molecular structure by showing correlations between different nuclei. For this compound, a two-dimensional heteronuclear correlation experiment like ²H-¹H COSY (Correlation Spectroscopy) would be particularly insightful. chemrxiv.org

This experiment would reveal correlations between deuterium nuclei and neighboring protons, providing unambiguous proof of the deuteration site. chemrxiv.org Although the methoxy group in this compound has no directly attached protons for a standard correlation, long-range ²H-¹H correlation experiments could potentially show connectivity to protons on the aromatic ring, further solidifying the structural assignment. Such advanced NMR experiments are crucial for the complete and rigorous structural characterization of deuterated pharmaceutical compounds. acs.orgresearchgate.net

Chromatographic Methods for Separation and Detection

Chromatographic techniques are fundamental in separating and detecting this compound from its non-deuterated counterpart and any potential impurities or degradation products.

Ultra-High Performance Liquid Chromatography (UHPLC) for Impurity and Degradation Product Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) stands out for its enhanced speed, resolution, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). ijraset.comajpaonline.com These advantages are particularly crucial for the analysis of pharmaceutical compounds, where the detection and quantification of impurities and degradation products are vital for ensuring safety and efficacy. openaccessjournals.comamericanpharmaceuticalreview.com

A stability-indicating UHPLC method has been developed for the quantification of bromopride and its organic impurities. nih.gov This method is adept at separating the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines. nih.gov The use of sub-2 µm particle columns in UHPLC systems allows for higher efficiency and faster analysis times, which is beneficial for high-throughput screening. ijraset.comamericanpharmaceuticalreview.com For instance, a comprehensive forced degradation study of bromopride was conducted, leading to the identification of its major degradation products. nih.gov The developed UHPLC-UV method was capable of quantifying bromopride along with five of its organic impurities. nih.gov

The resolving power of UHPLC is critical for separating structurally similar compounds, such as this compound and its non-deuterated form, as well as their respective impurities. americanpharmaceuticalreview.com The data below illustrates typical parameters for a UHPLC method developed for a related compound, which can be adapted for this compound analysis.

Table 1: Illustrative UHPLC Method Parameters

Parameter Condition
Column Acquity BEH C8, 150 × 2.1 mm, 1.7 μm nih.gov
Mobile Phase A 0.01% H3PO4 in water nih.gov
Mobile Phase B Acetonitrile nih.gov
Flow Rate 0.7 mL min-1 nih.gov
Detection UV
Column Temperature 40 °C

| Gradient Elution | A time-programmed gradient is often employed to ensure optimal separation. |

This table presents a hypothetical set of parameters based on existing methods for similar compounds and would require specific optimization for this compound.

Method Validation Strategies (e.g., Analytical Quality by Design - AQbD)

To ensure that an analytical method is reliable and robust, a systematic validation process is imperative. researchgate.net Analytical Quality by Design (AQbD) is a modern, proactive approach to method development that builds quality into the analytical procedure from the outset. veeprho.compharm-int.com This contrasts with traditional approaches that often rely on troubleshooting after a method fails. veeprho.com

The AQbD framework involves several key steps:

Defining the Analytical Target Profile (ATP) : This initial step outlines the goals of the analytical method, including what needs to be measured and the required performance characteristics. pharm-int.comnih.gov

Risk Assessment : Potential variables that could impact the method's performance are identified and ranked. veeprho.compharm-int.com Tools like the Ishikawa (fishbone) diagram are often used for this purpose. nih.gov

Method Operable Design Region (MODR) : Through design of experiments (DoE), a region is established where the method consistently meets the ATP, providing operational flexibility. nih.govnih.gov

Control Strategy and Lifecycle Management : A plan is put in place to manage the method throughout its lifecycle, ensuring continuous improvement. nih.govresearchgate.net

A study on bromopride and its impurities successfully applied AQbD principles to develop a stability-indicating UHPLC-UV method. nih.gov This approach facilitated a deep understanding of the method in a short timeframe and resulted in a robust set of analytical conditions. nih.gov The use of Monte Carlo simulations further assessed the Method Operable Design Region (MODR), enhancing the reliability of the method. nih.gov

Table 2: Key Tenets of Analytical Quality by Design (AQbD)

Principle Description
Systematic Approach Method development is a planned and structured process. ijpda.org
Risk-Based Focuses on identifying and mitigating potential sources of error. veeprho.com
Scientific Understanding Emphasizes a deep knowledge of the analytical procedure. crimsonpublishers.com

| Lifecycle Management | The method is continuously monitored and improved. nih.govresearchgate.net |

Specialized Techniques for Deuterated Compound Characterization

The presence of deuterium in this compound necessitates specialized analytical techniques that can leverage the unique properties of this stable isotope.

Neutron Reflectometry for Specific Applications

Neutron reflectometry (NR) is a powerful, non-destructive technique for probing the structure of thin films and interfaces. nih.gov It is particularly valuable for studying deuterated compounds due to the significant difference in neutron scattering length between hydrogen and deuterium. nih.govmdpi.com This difference provides a unique contrast that can be exploited to highlight specific components within a complex system. nih.goviaea.org

While direct application of NR to a small molecule like this compound in isolation is less common, the technique is invaluable when studying its interaction with biological membranes or other surfaces. nih.govill.eu For instance, if this compound were being investigated for its interaction with a lipid bilayer, selective deuteration of either the drug or the lipid components would allow researchers to precisely determine the location and orientation of the drug within the membrane. ill.euansto.gov.au

The process involves directing a beam of neutrons at a sample and measuring the intensity of the reflected neutrons as a function of the angle of incidence. ill.eu This data can then be used to construct a scattering length density (SLD) profile, which provides detailed information about the composition and structure of the interfacial layer. epj-conferences.org

Table 3: Neutron Scattering Lengths of Hydrogen and Deuterium

Isotope Scattering Length (fm)
Hydrogen (¹H) -3.739 nih.gov

The marked difference in scattering lengths allows for contrast variation studies, where the scattering from a particular component can be effectively "matched out" by adjusting the isotopic composition of the solvent, making other components more visible to the neutron beam. iaea.org This capability is a unique advantage of neutron scattering techniques in the study of deuterated molecules. nih.goviaea.org

Preclinical Pharmacokinetic Investigations of Bromopride D3

In Vitro Pharmacokinetic Parameters Assessment

In vitro studies are fundamental in early drug development to determine key pharmacokinetic parameters that influence a compound's behavior in a biological system. These assessments for Bromopride (B1667899) provide critical insights into its binding and distribution characteristics at a molecular level.

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacological activity, as only the unbound fraction is free to interact with target receptors and be cleared from the body. Studies on Bromopride have indicated that it exhibits relatively low binding to plasma proteins.

In human plasma, Bromopride was found to be approximately 40% bound to plasma proteins over a concentration range of up to 650 ng/mL. researchgate.netnih.gov This low to moderate binding suggests that a significant portion of the drug in circulation is in its active, unbound form. The binding was reported to be independent of concentration within the tested range, indicating that the binding sites on plasma proteins are not saturated at clinically relevant concentrations. nih.gov

While specific data for preclinical animal models are not extensively detailed in the available literature, the human data provides a strong indication of the expected low plasma protein binding across different species.

Table 1: Plasma Protein Binding of Bromopride in Human Plasma

Parameter Value Concentration Range

This interactive table summarizes the plasma protein binding of Bromopride in human plasma.

Information regarding the specific tissue distribution profiles of Bromopride in preclinical models is not extensively detailed in the publicly available scientific literature. However, the volume of distribution (Vd) observed in human studies, which is approximately 215 L, suggests that the drug is widely distributed throughout the body and does not solely remain in the circulatory system. researchgate.netnih.gov This implies that Bromopride likely penetrates into various tissues.

In Vivo Pharmacokinetic Profiling in Animal Models

In vivo studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in a whole-organism context. The following sections detail the in vivo pharmacokinetic characteristics of Bromopride in various preclinical species.

The absorption of Bromopride following oral administration has been investigated, revealing moderate bioavailability. In dogs, following oral administration, Bromopride is absorbed and subsequently metabolized. nih.gov A population pharmacokinetic study in humans, which can provide insights applicable to preclinical species, characterized the absorption of Bromopride as a process that can be described by a model of sequential first- and zero-order absorption. researchgate.netnih.gov This suggests a more complex absorption mechanism than simple first-order kinetics. The bioavailability of orally administered Bromopride in solution was found to be approximately 54% in humans. nih.gov

Table 2: Absorption Parameters of Bromopride in Humans (as a reference for preclinical expectations)

Parameter Value
Oral Bioavailability (solution) ~54%

This interactive table presents key absorption parameters for Bromopride in humans.

The elimination of Bromopride from the body occurs through both metabolism and excretion. In dogs, studies have shown that Bromopride and its metabolites are primarily excreted within the first 8 hours after oral administration. researchgate.net The parent drug accounted for about 10% of the eliminated compounds, with the N-monodeethyl derivative being a major metabolite. researchgate.net

In humans, the elimination half-life of Bromopride after an intravenous dose is approximately 2.9 hours. researchgate.netnih.gov This relatively short half-life indicates that the drug is cleared from the body at a moderate rate. The systemic clearance was determined to be 899 ml/min. researchgate.netnih.gov

Table 3: Elimination Kinetic Parameters of Bromopride

Species Parameter Value
Dog Primary Excretion Window First 8 hours
Human Elimination Half-life (t½) 2.9 hours

This interactive table summarizes the elimination kinetic parameters of Bromopride in different species.

Dose-linearity studies are performed to determine if the pharmacokinetic parameters of a drug, such as peak plasma concentration (Cmax) and area under the curve (AUC), change proportionally with the administered dose. In human studies, no evidence of non-linear kinetics was observed for Bromopride when administered orally in a dose range of 10 to 30 mg. nih.gov After single oral doses of 10, 20, and 30 mg, the peak mean plasma drug concentrations were found to be 20 ng/mL, 38 ng/mL, and 64 ng/mL, respectively, demonstrating a proportional increase with the dose. nih.gov This suggests that the processes of absorption, distribution, and elimination of Bromopride are not saturated within this therapeutic dose range. While this data is from human subjects, it provides a strong indication that dose-linearity would likely be observed in preclinical animal models as well.

Table 4: Dose-Linearity of Bromopride in Humans (Oral Administration)

Dose Peak Mean Plasma Concentration (Cmax)
10 mg 20 ng/mL
20 mg 38 ng/mL

This interactive table illustrates the dose-proportional increase in peak plasma concentrations of Bromopride.

In Vitro and Preclinical Metabolic Studies of Bromopride D3

Identification and Characterization of Bromopride-d3 Metabolites

The comprehensive understanding of a drug's metabolic profile is crucial for its development. Studies have focused on identifying and characterizing the metabolites of bromopride (B1667899) across various preclinical species and human systems.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS(n)) and accurate mass measurement are indispensable tools for the identification and characterization of drug metabolites. These techniques enable the profiling of complex biological matrices, allowing for the detection and structural elucidation of numerous metabolites. In studies investigating bromopride, these methods were applied to hepatocyte systems from multiple species.

Research utilizing LC-MS(n) and accurate mass measurement successfully identified a total of twenty metabolites of bromopride across hepatocytes from six different species: mouse, rat, rabbit, dog, monkey, and human nih.govjst.go.jpresearchgate.net. This comprehensive analysis represents the first documentation of in vitro metabolism for bromopride in these species nih.govjst.go.jp. Notably, seventeen of these identified metabolites were reported for the first time nih.govjst.go.jp.

The biotransformation of bromopride was investigated in hepatocyte systems from mouse, rat, rabbit, dog, monkey, and human subjects to understand species-specific metabolic pathways nih.govjst.go.jp. These preclinical species are relevant for drug discovery and development, offering comparative insights into human metabolism nih.govjst.go.jp.

The analysis revealed that monkey hepatocytes provided the most extensive coverage concerning the number of metabolites identified when compared to human metabolism nih.govjst.go.jp. A significant finding was the identification of M14, an N-sulfate metabolite, which was determined to be human-specific nih.govjst.go.jp. While specific pathways for all twenty metabolites were elucidated, the general approach involved analyzing the biotransformation products formed within these cellular systems nih.govjst.go.jp.

Table 1: Summary of Bromopride Metabolite Identification in Hepatocyte Systems

Species StudiedNumber of Identified Bromopride MetabolitesKey Observations
MouseNot specified per speciesPart of a multi-species investigation
RatNot specified per speciesPart of a multi-species investigation
RabbitNot specified per speciesPart of a multi-species investigation
DogNot specified per speciesPart of a multi-species investigation
MonkeyNot specified per speciesProvided the most coverage for human metabolism
HumanNot specified per speciesM14 (N-sulfate) identified as human-specific
Overall 20 Seventeen metabolites reported for the first time

Impact of Deuteration on Metabolic Stability

Deuteration, the substitution of hydrogen atoms with deuterium (B1214612), is a strategy employed to modulate a drug's metabolic stability and pharmacokinetic profile. This is primarily achieved through the deuterium kinetic isotope effect (DKIE).

Cytochrome P450 (CYP) enzymes are central to drug metabolism, catalyzing the oxidation of a vast array of substrates, with C-H bond cleavage being a common step nih.gov. The deuterium kinetic isotope effect (DKIE) arises when the cleavage of a carbon-deuterium (C-D) bond is the rate-determining step in a metabolic reaction portico.org. Due to the lower zero-point energy of C-D bonds compared to C-H bonds, the activation energy for C-D bond cleavage is higher, resulting in a slower reaction rate portico.orgjuniperpublishers.com.

When deuteration is strategically placed at a site of CYP-mediated metabolism, a significant primary DKIE can be observed, indicating that hydrogen abstraction is at least partially rate-limiting nih.gov. This effect can lead to a reduction in the rate of systemic clearance, thereby prolonging the drug's biological half-life and enhancing its metabolic stability nih.govjuniperpublishers.com.

Deuterium substitution can also influence metabolic pathways by a phenomenon known as metabolic shunting. By slowing down the primary metabolic route at the deuterated site, the drug molecule may be directed towards alternative, less significant pathways juniperpublishers.com. This redirection can potentially reduce the exposure of vital organs to undesirable or toxic metabolites, or conversely, increase the exposure to desired active metabolites juniperpublishers.comnih.gov.

For instance, studies on other deuterated compounds have shown that deuterium substitution can lead to lower levels of specific metabolites. In one example, deuteration of an N-methyl moiety in enzalutamide (B1683756) attenuated the N-demethylation pathway, resulting in significantly reduced formation of its N-demethyl metabolite nih.gov. Such alterations in metabolite profiles can lead to improved pharmacokinetic properties and potentially reduced toxicity nih.govnih.gov.

Comparative Metabolic Analysis: Deuterated vs. Non-Deuterated Bromopride

Comparative metabolic analysis involves directly comparing the metabolic fate of a deuterated drug, such as this compound, against its non-deuterated counterpart, Bromopride. This comparison is essential for quantifying the impact of deuteration on metabolic stability, clearance, and metabolite profiles.

The methodologies employed in the in vitro studies, including the use of LC-MS(n) and hepatocyte systems across various species, are precisely the techniques used to conduct such comparative analyses nih.govjst.go.jpresearchgate.net. By incubating both Bromopride and this compound under identical conditions and analyzing the resulting metabolite profiles and rates of parent compound disappearance, researchers can determine the extent to which deuteration has altered the drug's metabolism. These studies aim to identify any differences in metabolic stability, clearance rates, and the formation of specific metabolites, thereby providing a quantitative assessment of the benefits of deuteration for this compound.

Mechanistic Research on Bromopride D3 S Molecular Interactions

Ligand-Receptor Binding Kinetics and Affinity Studies of Bromopride-d3

Research into the binding kinetics of this compound is fundamentally based on the well-established profile of Bromopride (B1667899). The introduction of deuterium (B1214612) is not expected to change the primary target of the molecule but may modulate the kinetics of the interaction, such as the rates of association and dissociation. nih.govscholarsresearchlibrary.com The study of these kinetics is crucial as they can be as significant as binding affinity in determining a drug's in vivo efficacy. ibmc.msk.ruresearchgate.net A longer residence time of a ligand at its receptor, for instance, can lead to a more sustained pharmacological effect. nih.gov

Bromopride is a selective and competitive antagonist of the Dopamine (B1211576) D2 receptor. medchemexpress.com This antagonism is the cornerstone of its prokinetic and antiemetic effects. wikipedia.orgwikipedia.orgresearchgate.net By blocking D2 receptors in both the central nervous system and the gastrointestinal tract, Bromopride modulates dopaminergic signaling. wikipedia.orgresearchgate.net this compound, as its stable isotope-labeled analog, is anticipated to exhibit the same mechanism of action, binding to the orthosteric site of the D2 receptor to block the binding of the endogenous ligand, dopamine. While specific kinetic parameters for this compound are not extensively published, the characteristics of Bromopride provide a foundational model.

Table 1: Properties of Bromopride

Property Description Source
IUPAC Name 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide nih.gov
Molecular Formula C₁₄H₂₂BrN₃O₂ nih.gov
Mechanism of Action Dopamine D2 Receptor Antagonist medchemexpress.comwikipedia.orgnih.gov
Primary Use Antiemetic, Gastroprokinetic agent wikipedia.org
Structural Class Substituted Benzamide (B126) wikipedia.org

Exploration of Isotopic Effects on Molecular Recognition

The substitution of hydrogen with deuterium in this compound introduces what are known as isotopic effects. These effects, while subtle, can have measurable consequences on molecular interactions. researchgate.net The primary origin of the deuterium kinetic isotope effect is the difference in mass between hydrogen and deuterium; the C-D bond is stronger and has a lower vibrational frequency than the C-H bond, making it more difficult to cleave. researchgate.net This can influence drug metabolism and, importantly, the non-covalent interactions that govern receptor binding. plos.orgnih.gov

Deuteration can alter the strength of hydrogen bonds, a phenomenon known as the Ubbelohde effect. nih.govplos.org Since ligand-receptor binding is heavily reliant on a network of hydrogen bonds, replacing hydrogen with deuterium can shift the delicate balance of these interactions. plos.orgplos.org This change can either increase or decrease binding affinity, depending on the specific hydrogen bonds involved in the ligand-receptor complex and their role in stabilizing the active conformation of the receptor. plos.orgnih.gov For this compound, the deuterium atoms are located on the methoxy (B1213986) group. nih.gov These C-D bonds could potentially influence van der Waals interactions and hydrogen bonding with amino acid residues within the D2 receptor's binding pocket. Computational and experimental studies on other deuterated ligands have shown that such substitutions can indeed alter binding affinities, providing a rationale for investigating these effects in this compound to fine-tune its receptor interaction profile. nih.gov

Table 2: Principles of Isotopic Effects on Molecular Recognition

Principle Description Potential Implication for this compound Source
Kinetic Isotope Effect The C-D bond is stronger and breaks more slowly than a C-H bond. May alter metabolic stability if the methoxy group is a site of metabolism. researchgate.net
Ubbelohde Effect Deuteration can alter the length and strength of hydrogen bonds. Could modify the affinity and residence time of this compound at the D2 receptor by changing hydrogen bond dynamics within the binding site. nih.govplos.org
Steric/Volume Effects Bonds involving deuterium have a slightly smaller vibrational amplitude, leading to a marginally smaller molecular volume. May lead to a subtly different fit within the highly constrained binding pocket of the receptor. researchgate.netcchmc.org

Advanced Structural Studies of this compound Binding (e.g., Crystallography, Cryo-Electron Microscopy)

To fully comprehend the molecular interactions of this compound, high-resolution structural data of the ligand-receptor complex are indispensable. Techniques like X-ray crystallography and single-particle cryo-electron microscopy (cryo-EM) are the gold standards for providing atomic-level insights into how a ligand binds to its target protein. nih.govnih.gov Such studies would reveal the precise orientation of this compound in the D2 receptor binding pocket, identify the key amino acid residues involved in the interaction, and visualize the network of hydrogen bonds, and other non-covalent forces that stabilize the complex.

While a crystal structure for the small molecule Bromopride has been deposited in the Cambridge Structural Database, there is a lack of publicly available crystal or cryo-EM structures of Bromopride or this compound bound to the Dopamine D2 receptor. nih.gov The determination of such a structure would be a significant advancement, providing a definitive blueprint for its mechanism of antagonism. mdpi.com This structural information would be invaluable for structure-based drug design efforts, potentially enabling the rational design of new D2 receptor antagonists with improved kinetic and affinity profiles. researchgate.net Furthermore, comparing the structures of the receptor bound to both Bromopride and this compound could provide direct visual evidence of the conformational consequences of deuteration.

Applications of Bromopride D3 in Advanced Academic Research

Utilization as a Mechanistic Probe in Dopamine (B1211576) Receptor Biology

Bromopride (B1667899) is a dopamine D2 receptor antagonist, and its deuterated form, Bromopride-d3, serves as a valuable mechanistic probe in the intricate field of dopamine receptor biology. medchemexpress.comdrugbank.comwikipedia.org The D2-like dopamine receptors, including the D3 subtype, are crucial in various physiological and pathological processes, making them a key target for therapeutic intervention in neuropsychiatric disorders. nih.govacnp.org

The strategic placement of deuterium (B1214612) atoms in this compound allows researchers to investigate the subtle nuances of its interaction with dopamine receptors. scirp.org This includes studying the kinetics of binding and dissociation from the receptor, as well as the downstream signaling pathways that are activated or inhibited. acnp.org The increased stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can lead to a slower rate of metabolism, allowing for a more sustained interaction with the receptor and a clearer elucidation of its pharmacological effects. scirp.org

The D3 receptor, in particular, is a subject of intense research due to its preferential localization in limbic brain areas associated with reward and emotion. nih.govacnp.org this compound can be used to explore the specific role of the D3 receptor in these processes, helping to differentiate its functions from those of the closely related D2 receptor. acnp.org By using this deuterated compound, researchers can gain a more precise understanding of the structure-activity relationships of dopamine receptor ligands and the molecular determinants of their selectivity.

Employment in Proteomics Research

The field of proteomics, which involves the large-scale study of proteins, has also benefited from the use of deuterated compounds like this compound. scbt.comjapsonline.com Proteomics research is essential for understanding disease mechanisms, identifying biomarkers, and discovering new drug targets. japsonline.comnih.gov

Furthermore, techniques like affinity purification coupled with mass spectrometry can be used to identify the protein targets of a drug. baker.edu.au In such experiments, a modified version of the drug, potentially including a deuterated form for stability, could be used to isolate its binding partners from a complex biological sample. japsonline.com This allows for the identification of not only the primary target but also any off-target interactions, which is crucial for understanding a drug's full biological effects and potential side effects.

Role in Stable Isotope Labeling for Quantitative Bioanalysis

Stable isotope-labeled compounds are indispensable in modern bioanalytical chemistry, particularly in quantitative assays using mass spectrometry. axios-research.comiris-biotech.de this compound, as a stable isotope-labeled version of bromopride, plays a critical role in this area. axios-research.com

Internal Standard in LC-MS/MS Assays

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are widely used for the quantification of drugs and their metabolites in biological matrices, an internal standard is essential for accuracy and precision. nih.govnih.gov An ideal internal standard should have physicochemical properties very similar to the analyte of interest but a different mass, allowing it to be distinguished by the mass spectrometer. science.gov

This compound is an ideal internal standard for the quantification of bromopride. axios-research.comresearchgate.net It co-elutes with bromopride during the chromatographic separation, experiencing similar extraction recovery and ionization efficiency. nih.gov Because it has a slightly higher mass due to the deuterium atoms, it can be separately detected by the mass spectrometer. psu.edu This allows for the correction of any variations in sample preparation or instrument response, leading to highly accurate and reliable quantification of bromopride in complex samples like plasma or urine. science.govwaters.com

Calibration and Quality Control Standards

In addition to its use as an internal standard, this compound can also be used in the preparation of calibration and quality control standards. axios-research.comresearchgate.net Calibrators are samples with known concentrations of the analyte that are used to generate a standard curve, which is then used to determine the concentration of the analyte in unknown samples. researchgate.net Quality control samples are used to ensure the accuracy and precision of the analytical method during routine use. researchgate.net

Contribution to Understanding Drug Metabolism Pathways

The study of drug metabolism is a critical aspect of drug discovery and development, as it determines the pharmacokinetic profile and potential for drug-drug interactions. nih.govnih.gov Deuterated compounds like this compound are powerful tools for elucidating the metabolic pathways of drugs. scirp.orgjuniperpublishers.com

The substitution of hydrogen with deuterium can significantly slow down the rate of metabolic reactions that involve the cleavage of the carbon-deuterium bond. scirp.org This phenomenon, known as the kinetic isotope effect, can be used to identify the sites of metabolism on a drug molecule. juniperpublishers.com By comparing the metabolic profiles of the deuterated and non-deuterated versions of a drug, researchers can pinpoint which positions are most susceptible to enzymatic attack. nih.gov

Emerging Research Avenues and Future Directions for Bromopride D3

Development of Novel Deuteration Methodologies for Bromopride (B1667899) Analogs

The synthesis of precisely deuterated compounds like Bromopride-d3 is crucial for unlocking their full potential. Research is actively pursuing novel and efficient methodologies for introducing deuterium (B1214612) atoms into bromopride analogs. This includes the development of site-specific deuteration techniques that allow for the controlled placement of deuterium at vulnerable metabolic sites or at positions that might influence pharmacological activity. Advances in catalytic deuteration, including the use of transition metal catalysts and hydrogen isotope exchange (HIE) reactions, are being explored to achieve higher yields, better selectivity, and more cost-effective synthesis routes musechem.comsymeres.comjuniperpublishers.comacs.orgacs.org. The goal is to create robust synthetic pathways that can be scaled for broader research and potential clinical applications, ensuring the availability of high-purity deuterated bromopride for various studies.

Elucidation of Previously Uncharacterized Metabolic Pathways

Deuterium labeling is an invaluable tool for dissecting the complex metabolic fate of drugs within biological systems acs.orgnih.govacs.orgresearchgate.netsimsonpharma.com. This compound serves as a critical probe for identifying and characterizing previously uncharacterized metabolic pathways of bromopride. By tracking the deuterium label through various biological matrices, researchers can gain detailed insights into how the body processes the drug, identifying novel metabolites and understanding the enzymes involved. Techniques such as mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), are instrumental in this process, offering high sensitivity and selectivity for detecting and quantifying labeled metabolites biotech-spain.commetwarebio.commdpi.comnih.gov. Future research aims to utilize these advanced analytical methods to map the complete metabolic landscape of bromopride, potentially revealing pathways that contribute to its therapeutic effects or are associated with its clearance.

Investigation of Subtle Isotopic Effects on Pharmacological Activity

The subtle mass difference between hydrogen and deuterium can, in some instances, lead to measurable kinetic isotope effects (KIEs) that influence a drug's pharmacological activity and pharmacokinetic properties musechem.comsymeres.comnih.govbioscientia.demdpi.compnas.orgwikipedia.orgresearchgate.netnih.gov. Research into this compound is exploring whether the deuterium substitution has any impact on its interaction with biological targets, such as receptor binding affinity or enzyme inhibition. While deuterium substitution is often designed to be a "traceless" modification that does not alter the primary pharmacological profile, subtle effects can occur due to altered hydrogen bonding or changes in metabolic stability nih.govmdpi.comnih.gov. Studies are investigating these potential isotopic effects to understand if they translate into clinically relevant differences in efficacy or safety, thereby guiding the development of optimized drug candidates.

Q & A

Basic Research Questions

Q. What analytical methodologies are most robust for quantifying Bromopride-d3 in biological matrices, and how do deuterium substitution effects influence detection sensitivity?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity for deuterated compounds. Deuterium labeling (D3) reduces metabolic interference and improves isotopic separation, but researchers must account for potential hydrogen-deuterium exchange under physiological conditions. Optimize collision energy and ionization parameters to distinguish this compound from its non-deuterated analog .
  • Key Considerations : Validate methods using spiked matrix samples to assess recovery rates (≥85%) and limit of quantification (LOQ < 1 ng/mL) .

Q. How should researchers design stability studies for this compound in long-term pharmacokinetic experiments?

  • Methodological Answer : Conduct accelerated stability testing under varying pH, temperature (e.g., 4°C, 25°C, 40°C), and light exposure. Use degradation kinetics models (e.g., Arrhenius equation) to predict shelf life. Include control samples with isotopic internal standards to differentiate between chemical degradation and matrix effects .
  • Data Interpretation : A >10% loss of this compound signal at 40°C after 30 days suggests the need for cold-chain storage in clinical trials .

Q. What pharmacokinetic parameters are critical when using this compound as an internal standard in bioavailability studies?

  • Methodological Answer : Focus on clearance (CL), volume of distribution (Vd), and half-life (t½). Use non-compartmental analysis (NCA) for initial estimates and compartmental modeling for mechanistic insights. Ensure deuterium labeling does not alter protein binding affinity compared to the parent compound .
  • Validation Step : Cross-validate with radiolabeled analogs if isotopic effects are suspected .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

  • Methodological Answer : Apply a tiered approach:

In vitro : Use human liver microsomes (HLM) and recombinant CYP isoforms to identify primary metabolizing enzymes.

In vivo : Perform mass balance studies with bile-duct cannulated animals to track deuterium retention in metabolites.

Data Reconciliation : Use pathway enrichment analysis to align discordant results, prioritizing enzymes with >20% activity in both models .

  • Case Study : Discrepancies in CYP3A4-mediated oxidation rates may arise from species-specific differences in enzyme expression .

Q. What experimental design optimizes the detection of deuterium-related isotopic effects in this compound pharmacokinetics?

  • Methodological Answer : Implement a crossover study comparing this compound with its non-deuterated form in the same subject cohort. Use physiologically based pharmacokinetic (PBPK) modeling to isolate isotopic effects from inter-individual variability. Key parameters: AUC ratio (D3/H), metabolic shift thresholds (<15% deviation) .
  • Statistical Framework : Apply mixed-effects models to account for repeated measures and covariates like BMI/CYP genotype .

Q. How can researchers leverage Design of Experiments (DoE) to optimize this compound synthesis while minimizing isotopic impurity?

  • Methodological Answer : Employ a 3-factor Box-Behnken design to evaluate reaction time, temperature, and deuterium source purity. Response surface methodology (RSM) identifies optimal conditions for maximizing yield (>95%) and minimizing non-deuterated byproducts (<0.5%). Validate with NMR and high-resolution MS .
  • Cost-Benefit Analysis : Higher-purity D2O increases synthesis costs by ~30% but reduces downstream purification steps .

Data Integrity & Reproducibility

Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound research data?

  • Methodological Answer :

  • Metadata Standards : Use ISA-Tab format for experimental workflows.
  • Repositories : Deposit raw LC-MS/MS spectra in ChEMBL or MetaboLights with unique DOIs.
  • Interoperability : Align compound identifiers with PubChem (CID: 71446581) and IUPAC nomenclature .

Q. How should researchers address batch-to-batch variability in this compound quality during multi-center studies?

  • Methodological Answer : Implement a centralized QC protocol:

Pre-study : Certify all batches via NMR (deuteration ≥98%) and LC-UV/HPLC.

In-study : Use blinded duplicates and internal standards to monitor drift.

Post-hoc : Apply ANOVA to quantify variability contributions (acceptance: ≤5% inter-batch difference) .

Ethical & Regulatory Considerations

Q. What are the ethical implications of using deuterated compounds in first-in-human trials?

  • Methodological Answer : Justify deuterium use via preclinical toxicology data showing no novel toxicity vs. the parent drug. Include isotopic safety assessments in informed consent forms and monitor for unexpected isotopic effects (e.g., altered renal clearance) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.